molecular formula C12H18ClNO B2916453 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 1887036-66-9

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No. B2916453
CAS RN: 1887036-66-9
M. Wt: 227.73
InChI Key: GARJSLFTRKKGHS-UHFFFAOYSA-N
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Description

“6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .


Chemical Reactions Analysis

The chemical reactions involving THIQ analogs are diverse and depend on the specific compound. For instance, a novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .

Scientific Research Applications

Synthesis and Biological Activity

  • 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, a related compound to 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been studied for its potential in synthesizing new propan-2-ol derivatives. These compounds have shown moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Anti-TMV Activity

  • Isoquinoline alkaloids from the Thalictrum glandulosissimum plant, structurally related to 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline, have demonstrated weak anti-tobacco mosaic virus (TMV) activity (Hu et al., 2020).

Anti-HIV and Antimicrobial Activity

  • Novel derivatives of 6-methoxy-3,4-dihydroquinolin-1(2H)-yl, similar in structure to 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been designed as HIV-1 RT inhibitors. These compounds have shown significant inhibition of HIV-1 RT and have also exhibited anti-HIV-1 activity as well as antibacterial and antifungal activities (Chander et al., 2016).

Neuropharmacological Research

  • Studies on 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline, which shares a core structure with 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, reveal its potential in neuropharmacological research. It has been investigated for its uptake and storage by peripheral sympathetic nerves (Cohen et al., 1972).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

  • A study on the synthesis of heterocyclic derivatives, including tetrahydroisoquinolines, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, highlights the chemical versatility and potential applications of compounds like 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline (Bacchi et al., 2005).

Other Research Applications

Future Directions

The future directions in the research of THIQ analogs involve the development of novel THIQ analogs with potent biological activity. The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .

properties

IUPAC Name

6-propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9(2)14-12-4-3-11-8-13-6-5-10(11)7-12;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARJSLFTRKKGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(CNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

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